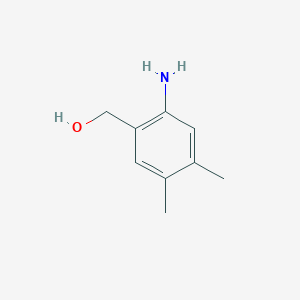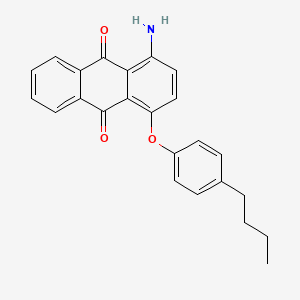
N-((4,6-Dimethoxy-1,3,5-triazin-2-yl)oxy)acetimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((4,6-Dimethoxy-1,3,5-triazin-2-yl)oxy)acetimidamide is an organic compound that belongs to the triazine family. It is known for its role in activating carboxylic acids, particularly in the synthesis of amides. This compound is widely used in organic chemistry due to its efficiency and versatility in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-((4,6-Dimethoxy-1,3,5-triazin-2-yl)oxy)acetimidamide is synthesized through the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine with N-methylmorpholine. This reaction typically occurs in tetrahydrofuran (THF) as the solvent. The process involves the formation of a quaternary ammonium chloride salt, which is then converted into the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques helps in achieving efficient production.
Análisis De Reacciones Químicas
Types of Reactions
N-((4,6-Dimethoxy-1,3,5-triazin-2-yl)oxy)acetimidamide primarily undergoes substitution reactions. It is commonly used as a condensing agent for the formation of amides, esters, and anhydrides from carboxylic acids .
Common Reagents and Conditions
Amide Formation: The compound reacts with carboxylic acids and amines in the presence of THF to form amides.
Esterification: It reacts with carboxylic acids and alcohols in methanol, ethanol, isopropyl alcohol, or t-butyl alcohol to form esters.
Anhydride Formation: It can also be used to synthesize anhydrides from carboxylic acids.
Major Products Formed
The major products formed from these reactions include amides, esters, and anhydrides, depending on the reactants used.
Aplicaciones Científicas De Investigación
N-((4,6-Dimethoxy-1,3,5-triazin-2-yl)oxy)acetimidamide has a wide range of applications in scientific research:
Chemistry: It is extensively used in organic synthesis for the formation of amides, esters, and anhydrides.
Biology: It is used in peptide synthesis and the modification of biomolecules.
Medicine: The compound is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-((4,6-Dimethoxy-1,3,5-triazin-2-yl)oxy)acetimidamide involves the activation of carboxylic acids. The compound reacts with carboxylic acids to form an active ester, which is highly reactive and can undergo nucleophilic attack by amines, alcohols, or other nucleophiles. This results in the formation of amides, esters, or other carboxylic derivatives .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-4,6-dimethoxy-1,3,5-triazine: A precursor used in the synthesis of N-((4,6-Dimethoxy-1,3,5-triazin-2-yl)oxy)acetimidamide.
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: Another triazine derivative used for similar applications.
Uniqueness
This compound is unique due to its high efficiency in activating carboxylic acids and its versatility in forming various carboxylic derivatives. Its ability to perform under mild reaction conditions and its compatibility with a wide range of reactants make it a valuable reagent in organic synthesis .
Propiedades
Fórmula molecular |
C7H11N5O3 |
|---|---|
Peso molecular |
213.19 g/mol |
Nombre IUPAC |
N'-[(4,6-dimethoxy-1,3,5-triazin-2-yl)oxy]ethanimidamide |
InChI |
InChI=1S/C7H11N5O3/c1-4(8)12-15-7-10-5(13-2)9-6(11-7)14-3/h1-3H3,(H2,8,12) |
Clave InChI |
LSVLHGJAPWWBMN-UHFFFAOYSA-N |
SMILES isomérico |
C/C(=N\OC1=NC(=NC(=N1)OC)OC)/N |
SMILES canónico |
CC(=NOC1=NC(=NC(=N1)OC)OC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Fluoro-3-iodo-3H-pyrrolo[2,3-b]pyridine](/img/structure/B13127632.png)







![Acetamide, N-[1-(sulfooxy)-9H-fluoren-2-yl]-](/img/structure/B13127672.png)
![2,4-Diamino-1-(hexahydrocyclopenta[b]pyrrol-1(2H)-yl)butan-1-one](/img/structure/B13127686.png)



![N-[4-Amino-6-(4-nitroanilino)-1,3,5-triazin-2-yl]-L-glutamic acid](/img/structure/B13127714.png)
